molecular formula C10H9N7O2 B3871120 N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine

N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine

Cat. No. B3871120
M. Wt: 259.22 g/mol
InChI Key: VFZBLCSLDGVQJK-MMVJQRGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine, also known as NPD, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine involves its ability to target multiple signaling pathways in cells. It activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and inhibits the mTOR pathway, which is involved in cell growth and proliferation. N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine also induces the production of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, leading to apoptosis.
Biochemical and physiological effects:
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II, carbonic anhydrase, and proteasome. Physiologically, N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has been reported to reduce tumor growth and metastasis in animal models of cancer. It also reduces inflammation and oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine in lab experiments is its high potency and selectivity towards cancer cells. It has low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine. One of the areas of focus is to improve its solubility and bioavailability through formulation approaches, such as nanotechnology-based drug delivery systems. Another area of research is to investigate the combination of N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine with other chemotherapeutic agents to enhance its anticancer activity. Moreover, the potential of N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, needs to be explored further.

Scientific Research Applications

N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity against different cancer cell lines, including breast, colon, prostate, and lung cancer cells. N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine induces apoptosis (programmed cell death) and inhibits cell proliferation by targeting the mitochondrial pathway. Moreover, N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has also shown anti-inflammatory and neuroprotective effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and protects neurons from oxidative stress-induced damage.

properties

IUPAC Name

1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O2/c11-10-13-14-15-16(10)12-6-2-4-8-3-1-5-9(7-8)17(18)19/h1-7H,(H2,11,13,15)/b4-2+,12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZBLCSLDGVQJK-MMVJQRGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/N2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine
Reactant of Route 2
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine
Reactant of Route 3
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine
Reactant of Route 4
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine
Reactant of Route 5
Reactant of Route 5
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine
Reactant of Route 6
Reactant of Route 6
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.